Tert-butyl 3-hydroxypent-4-enoate
Overview
Description
Tert-butyl 3-hydroxypent-4-enoate: is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a colorless, transparent liquid that is soluble in most organic solvents such as alcohols, ethers, and ketones . This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Mechanism of Action
Target of Action
Tert-butyl 3-hydroxypent-4-enoate is a synthetic organic compound It’s often used as a reagent or precursor in chemical research .
Mode of Action
As a synthetic organic compound, it’s likely to interact with its targets through chemical reactions, possibly involving the hydroxy and enoate functional groups present in its structure .
Biochemical Pathways
As a reagent or precursor in chemical synthesis, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a synthetic organic compound, its bioavailability would depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
As a chemical reagent, its effects would largely depend on the specific reactions it’s involved in .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other chemicals can also affect its reactivity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-hydroxypent-4-enoate can be synthesized through the esterification of primary alcohols with tert-butyl acrylate . The reaction typically occurs under acidic conditions, with common catalysts being anhydrous hydrochloric acid or sulfuric acid . The reaction is carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters.
Scientific Research Applications
Tert-butyl 3-hydroxypent-4-enoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: Its unique structure and reactivity make it valuable in the development of new pharmaceuticals.
Materials Science: It is used in the synthesis of mesoporous silica materials, which have applications in catalysis and adsorption.
Biological Studies: It is involved in the biosynthesis of 1,3-butadiene, an important monomer for synthetic rubber production.
Comparison with Similar Compounds
- Tert-butyl 3-hydroxy-4-pentenoate
- Vaborbactam Impurity 1
- 4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Uniqueness: Tert-butyl 3-hydroxypent-4-enoate is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its role in the biosynthesis of 1,3-butadiene and its applications in materials science and drug discovery further highlight its distinctiveness compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 3-hydroxypent-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFPCKWYDQCBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472090 | |
Record name | Tert-butyl 3-hydroxypent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122763-67-1 | |
Record name | Tert-butyl 3-hydroxypent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-enoic acid-3-hydroxy-, tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl 3-hydroxypent-4-enoate in the synthesis of transaldolase probes?
A: this compound serves as a crucial starting material in the chemoenzymatic synthesis of 6-O-coumarinyl-5-deoxy-fructose (2), a fluorescent probe for transaldolase activity. [] The compound undergoes kinetic resolution by Amano PS lipase, yielding a specific enantiomer that is further utilized in the synthesis. This stereoselective step is essential for generating the desired diastereomeric probes used to investigate the stereoselectivity of transaldolases. []
Q2: How does the stereochemistry of this compound impact the study of transaldolases?
A: The stereochemistry of this compound plays a critical role in the development of stereospecific probes for transaldolase activity. The researchers utilized Amano PS lipase to selectively obtain one enantiomer of this compound. [] This specific enantiomer was then used to synthesize the 5-deoxy analogue probe (2), which demonstrated significantly different reactivity with transaldolase compared to its diastereomer. [] This difference in reactivity highlights the importance of the stereochemistry of the starting this compound in generating probes capable of discerning the stereoselectivity of transaldolases.
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